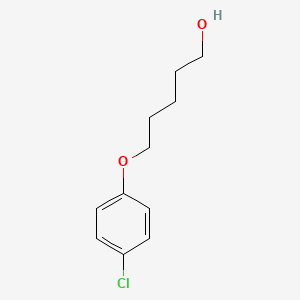

5-(4-Chlorophenoxy)pentan-1-ol

Description

5-(4-Chlorophenoxy)pentan-1-ol is a chlorinated aromatic ether-alcohol characterized by a pentan-1-ol backbone substituted with a 4-chlorophenoxy group. The 4-chlorophenoxy moiety is notable for its role in enhancing lipophilicity and biological activity, as seen in agrochemicals (e.g., metconazole, triticonazole) and anticancer agents (e.g., ANO1 ion channel blockers) .

Properties

IUPAC Name |

5-(4-chlorophenoxy)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7,13H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTVYVVKNVSHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383484 | |

| Record name | 5-(4-chlorophenoxy)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60222-71-1 | |

| Record name | 5-(4-Chlorophenoxy)-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60222-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-chlorophenoxy)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanol, 5-(4-chlorophenoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenoxy)pentan-1-ol typically involves the reaction of 4-chlorophenol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the 4-chlorophenol attacks the carbon atom bonded to the bromine in 1-bromopentane, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)pentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(4-Chlorophenoxy)pentanal or 5-(4-Chlorophenoxy)pentanone.

Reduction: Formation of 5-(4-Chlorophenoxy)pentane.

Substitution: Formation of compounds such as 5-(4-Methoxyphenoxy)pentan-1-ol or 5-(4-Cyanophenoxy)pentan-1-ol.

Scientific Research Applications

5-(4-Chlorophenoxy)pentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)pentan-1-ol depends on its specific application. In biological systems, it may interact with cellular components such as proteins and enzymes, leading to changes in cellular function. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

Compounds such as 5-(4’-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-methylphenyl)pentan-1-ol (3j) and 5-(4-phenylpiperazin-1-yl)pentan-1-ol (CAS: 93151-66-7) share the pentan-1-ol chain but differ in their substituents. Key comparisons include:

The 4-chlorophenoxy group likely increases lipophilicity compared to piperidine/piperazine derivatives, enhancing membrane permeability in biological systems.

Pyrimidine-Based Derivatives with 4-Chlorophenoxy Groups

Compounds like Ae5 and Be5 from incorporate 4-chlorophenoxy groups into pyrimidinylamino-pentanols. These derivatives exhibit anticancer activity as ANO1 inhibitors, highlighting the pharmacological relevance of the 4-chlorophenoxy moiety.

The pyrimidine derivatives demonstrate higher melting points due to increased molecular complexity, while shared aromatic NMR shifts validate structural similarities.

Fluorinated Pentanols

Simpler analogs like 5-fluoro-1-pentanol (30) and 4-fluoropentan-1-ol (31) () lack aromatic groups but provide data on halogen substitution effects:

| Property | This compound | 5-Fluoro-1-pentanol |

|---|---|---|

| Polarity | Moderate (aromatic Cl) | High (small F atom) |

| Boiling Point | Higher (aromatic mass) | Lower (linear chain) |

Fluorinated analogs are more polar but less thermally stable, underscoring the balance between halogen size and aromaticity in the target compound.

Agrochemical Derivatives

Pesticides like metconazole and triticonazole () feature chlorophenyl groups on cyclopentanol cores. While structurally distinct, they emphasize the role of chlorinated aromatics in enhancing fungicidal activity:

| Property | This compound | Metconazole |

|---|---|---|

| Application | Potential agrochemical/drug | Fungicide |

| Key Motif | Phenoxy-pentanol | Triazole-cyclopentanol |

Biological Activity

5-(4-Chlorophenoxy)pentan-1-ol is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by a chlorophenoxy group attached to a pentanol chain. It can be synthesized through the nucleophilic substitution reaction between 4-chlorophenol and 1-bromopentane in the presence of a base like potassium carbonate. This reaction yields the desired product with high purity when optimized under industrial conditions.

Chemical Structure

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₅ClO₂ |

| InChI Key | RPTVYVVKNVSHMI-UHFFFAOYSA-N |

The biological activity of this compound may involve interactions with various cellular components. Its hydroxyl group can participate in hydrogen bonding, influencing protein conformation and enzymatic activity. The chlorophenoxy moiety may also facilitate interactions with lipid membranes, potentially affecting membrane fluidity and permeability.

Anticancer Activity

There is emerging evidence that compounds with phenolic structures possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth. Further research is needed to elucidate the specific pathways through which this compound exerts these effects.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study examining related chlorinated phenols found significant antimicrobial activity against Gram-positive bacteria, suggesting that this compound may exhibit similar properties.

- Anticancer Screening : Preliminary screenings of structurally related compounds showed promise in inhibiting cancer cell proliferation in vitro, indicating a potential avenue for further exploration with this compound.

- Mechanistic Studies : Investigations into the interaction of chlorinated phenols with cellular membranes revealed alterations in lipid bilayer dynamics, which could inform the understanding of how this compound influences cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.